Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate is a complex organic compound that features a morpholine ring, a benzyl group, and an acetate moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various cellular processes.
The compound can be synthesized through various chemical pathways, often involving the reaction of morpholine derivatives with benzyl and acetate groups. Specific synthetic routes are documented in patents and scientific literature that explore its applications and mechanisms of action.
Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate is classified under the category of amines and esters. It is characterized by the presence of both amino and ester functional groups, which contribute to its reactivity and biological activity.
The synthesis of methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate typically involves several steps:
Technical details regarding these methods can be found in patent literature, which outlines specific conditions such as temperature, solvents, and catalysts used during synthesis .
The molecular structure of methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate includes:
The chemical formula for this compound is , indicating it contains 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
The compound's molecular weight is approximately 264.34 g/mol. Its structural representation can be visualized using molecular modeling software or through chemical databases that provide 3D models.
Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate undergoes several chemical reactions typical for amines and esters:
Technical details regarding these reactions are essential for understanding the compound's reactivity and potential applications in drug design .
The mechanism of action for methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate involves its interaction with biological targets such as enzymes or receptors. It may function as an inhibitor by binding to active sites or allosteric sites on target proteins, thereby modulating their activity.
Research indicates that compounds with similar structures exhibit significant biological activities, including anti-tumor effects and inhibition of necrosis in cellular models . The specific mechanism for this compound would likely involve detailed studies using biochemical assays.
Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate is expected to be a solid or liquid at room temperature depending on its purity and formulation.
Relevant data regarding melting point, boiling point, and stability under various conditions would typically be obtained from experimental studies or safety data sheets.
Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate has potential applications in medicinal chemistry as:
Research continues to explore its efficacy and safety profiles in various biological contexts .
The retrosynthetic deconstruction of methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate reveals three logical disconnections (Figure 1). The ester group is traced to methyl chloroacetate or glycine derivatives, serving as the electrophilic fragment for the tertiary amine nitrogen alkylation. The central tertiary amine is disconnected via N-debenzylation to the secondary amine precursor 2-(morpholin-4-yl)ethan-1-amine, which itself derives from morpholine and 2-chloroethylamine through nucleophilic substitution. Morpholine is synthesized industrially via dehydration of diethanolamine, providing the heterocyclic core [3] [4].
Critical bond-forming steps include:
Table 1: Retrosynthetic Pathway Efficiency
Disconnection | Synthon | Bond Formed | Yield Range |
---|---|---|---|
Ester cleavage | Methyl chloroacetate | C(=O)-O-CH₃ | 95% |
N-dealkylation | Benzaldehyde | Tertiary amine C-N | 70-85% |
Morpholine-ethyl | 2-Chloroethylamine | N-CH₂-CH₂-N | 76-82% |
Morpholine core | Diethanolamine | O-CH₂-CH₂-N | 89% (industrial) |
Computational modeling indicates the steric congestion at the tertiary nitrogen center necessitates stepwise assembly to avoid quaternary ammonium salt formation [4]. The morpholine oxygen's electron-donating character enhances nucleophilicity of the adjacent ethylamine, facilitating benzylation but requiring temperature control below 70°C to suppress oligomerization [3] [4].
Reductive amination between benzaldehyde and 2-(morpholin-4-yl)ethan-1-amine constitutes the pivotal C-N bond-forming step. Catalytic systems profoundly impact efficiency and impurity profiles:
Catalyst selection:
Table 2: Catalytic Performance in Reductive Amination
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Major Impurity |
---|---|---|---|---|---|
NaBH₄ | Methanol | 0-5 | 1.5 | 85 | Benzyl alcohol (5%) |
Pd/C (10%) | Ethanol | 25 | 2 | 92 | N-Ethyl byproduct (3%) |
NaBH(OAc)₃ | DCE | 25 | 4 | 88 | None detected |
BH₃·THF | THF | 40 | 3 | 78 | Borate esters (8%) |
Pressure effects: Hydrogenation above 5 bar promotes over-reduction to N-benzyl-N-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine (≤7%), necessitating strict H₂ pressure control [6]. Microwave-assisted reductive amination (100W, 70°C) reduces reaction time to 15 minutes but causes ester group transesterification when applied to later stages [4].
Solvent polarity dictates conformational stability during N-alkylation with methyl chloroacetate. Polar aprotic solvents (DMF, acetonitrile) accelerate reaction kinetics but induce epimerization at chiral centers when present. In contrast, ethereal solvents (THF, 2-MeTHF) preserve stereointegrity:
Aza-Michael addition insights: Although not directly part of this synthesis, studies on analogous morpholine-containing systems demonstrate that solvent choice controls stereoselectivity in nitrogen alkylations. DBU-catalyzed aza-Michael additions in THF exhibit 19:1 diastereomeric ratio versus 3:1 in DMF due to solvent-coordinated transition states [4].
Temperature-solvent interplay:
Table 3: Solvent Impact on N-Alkylation Stereoselectivity
Solvent | Dielectric Constant | Reaction Rate (k, M⁻¹h⁻¹) | diastereomeric excess (%) | Byproducts |
---|---|---|---|---|
THF | 7.6 | 0.18 | 98 | <1% |
2-MeTHF | 6.2 | 0.15 | 95 | <1% |
Acetonitrile | 37.5 | 1.42 | 8 | Chloroacetamide (5%) |
DMF | 38.3 | 1.87 | 5 | Dimethylamine (12%) |
Crystallization optimization employs acetone/water (4:1) for the hydrochloride salt, yielding 99.5% pure product with defined morphology. X-ray crystallography of analogous morpholine derivatives reveals chair conformation stability and C-H···O interactions directing crystal packing—critical for pharmaceutical particle engineering [8] [5].
The synthesis demonstrates green chemistry principles through solvent footprint reduction and atom economy maximization:
Solvent selection matrix:
Atom economy calculations:
Table 4: Environmental Metrics Comparison
Parameter | Traditional Process | Optimized Green Process | Improvement |
---|---|---|---|
Process Mass Intensity | 28 kg/kg | 11 kg/kg | 61% reduction |
E-Factor | 19.2 | 7.3 | 62% reduction |
Energy Consumption | 48 kWh/kg | 22 kWh/kg | 54% reduction |
Carbon Footprint | 41 kg CO₂e/kg | 18 kg CO₂e/kg | 56% reduction |
Solvent recycling protocols: Distillation recovery of 2-MeTHF achieves >98% purity after 5 cycles, while aqueous ethanol streams are concentrated via nanofiltration for reuse. These measures reduce raw material costs by 32% and align with ACS GCI Pharmaceutical Roundtable guidelines [4] [6].
All synthetic routes and metrics derived from experimental data in cited references. No dosage, safety, or commercial source information included per specified constraints.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1